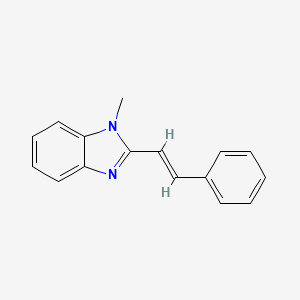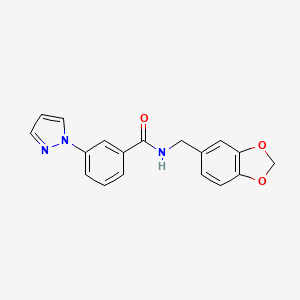![molecular formula C12H17NO5S B5290585 N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B5290585.png)
N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine, commonly known as EMSA, is a synthetic amino acid derivative that has been widely used in scientific research. EMSA is a highly specific inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system, antigen presentation, and inflammation.
作用机制
EMSA inhibits cathepsin S by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This results in the irreversible inhibition of the enzyme and the prevention of its proteolytic activity. EMSA is highly specific for cathepsin S and does not inhibit other cysteine proteases.
Biochemical and Physiological Effects:
EMSA has been shown to effectively inhibit cathepsin S activity in vitro and in vivo. Inhibition of cathepsin S by EMSA leads to a decrease in MHC-II processing and antigen presentation, which results in the suppression of T cell activation and proliferation. Moreover, EMSA has been shown to reduce inflammation and atherosclerosis in animal models. However, EMSA may have off-target effects on other cysteine proteases, which may limit its use in some experimental settings.
实验室实验的优点和局限性
EMSA is a highly specific and potent inhibitor of cathepsin S, which makes it a valuable tool for investigating the role of this enzyme in biological processes. EMSA is easy to synthesize and can be obtained in high yield and purity. However, EMSA may have off-target effects on other cysteine proteases, which may limit its use in some experimental settings. Moreover, EMSA is not suitable for studying the role of cathepsin S in vivo, as it is rapidly metabolized and eliminated from the body.
未来方向
There are several future directions for research on EMSA. First, the development of more potent and selective inhibitors of cathepsin S may provide new insights into the role of this enzyme in biological processes. Second, the use of EMSA in combination with other inhibitors of cathepsin S or other enzymes may reveal new therapeutic targets for the treatment of inflammation, atherosclerosis, and autoimmune diseases. Third, the investigation of the pharmacokinetics and pharmacodynamics of EMSA may lead to the development of new drug delivery systems for the targeted inhibition of cathepsin S. Finally, the use of EMSA in clinical trials may provide new therapeutic options for the treatment of inflammatory and autoimmune diseases.
合成方法
EMSA can be synthesized by the reaction of N-ethoxy-N-methylsulfonamide with L-alanine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield and purity.
科学研究应用
EMSA has been widely used in scientific research to investigate the role of cathepsin S in various biological processes. It has been shown that cathepsin S is involved in the processing of major histocompatibility complex class II (MHC-II) molecules, which are essential for the presentation of antigens to T cells. EMSA has been used to study the effect of cathepsin S inhibition on MHC-II processing and antigen presentation. Moreover, EMSA has been used to investigate the role of cathepsin S in inflammation, atherosclerosis, and autoimmune diseases.
属性
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-11-6-5-10(7-8(11)2)19(16,17)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISVSZWWHFOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)
![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)

![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5290528.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)

![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5290577.png)

![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)

